molecular formula C22H31N3O3S B11316110 N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11316110
M. Wt: 417.6 g/mol
InChI Key: SONVEFPMIBMPFH-UHFFFAOYSA-N
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Description

N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple ethyl groups, a sulfonamide group, and a hexahydrophthalazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of the hexahydrophthalazinyl moiety and the subsequent attachment of the sulfonamide group. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylbenzenesulfonamide: Lacks the hexahydrophthalazinyl moiety, making it less complex.

    N,N-dimethylbenzenesulfonamide: Similar structure but with different alkyl groups.

    Hexahydrophthalazinyl derivatives: Compounds with similar hexahydrophthalazinyl moieties but different substituents.

Uniqueness

N,N,2-triethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of multiple ethyl groups, a sulfonamide group, and a hexahydrophthalazinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H31N3O3S

Molecular Weight

417.6 g/mol

IUPAC Name

N,N,2-triethyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H31N3O3S/c1-5-16-13-14-17(15-20(16)29(27,28)24(6-2)7-3)21-18-11-9-10-12-19(18)22(26)25(8-4)23-21/h13-15H,5-12H2,1-4H3

InChI Key

SONVEFPMIBMPFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N(CC)CC

Origin of Product

United States

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